molecular formula C23H30N2O B4794139 2,6-DI-TERT-BUTYL-4-(1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)CYCLOHEXA-2,5-DIEN-1-ONE

2,6-DI-TERT-BUTYL-4-(1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)CYCLOHEXA-2,5-DIEN-1-ONE

Cat. No.: B4794139
M. Wt: 350.5 g/mol
InChI Key: YTPPWAKXWMUSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-DI-TERT-BUTYL-4-(1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)CYCLOHEXA-2,5-DIEN-1-ONE is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of bulky tert-butyl groups and a benzodiazole moiety, which contribute to its stability and reactivity. It is used in various scientific research applications due to its interesting chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DI-TERT-BUTYL-4-(1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)CYCLOHEXA-2,5-DIEN-1-ONE typically involves the condensation of 2,6-di-tert-butylphenol with a suitable benzodiazole derivative. One common method involves heating a solution of 2,6-di-tert-butylphenol and 4-methoxybenzaldehyde in toluene with piperidine as a catalyst . The reaction mixture is refluxed for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,6-DI-TERT-BUTYL-4-(1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)CYCLOHEXA-2,5-DIEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinones, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-DI-TERT-BUTYL-4-(1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)CYCLOHEXA-2,5-DIEN-1-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-DI-TERT-BUTYL-4-(1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)CYCLOHEXA-2,5-DIEN-1-ONE involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-DI-TERT-BUTYL-4-(1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)CYCLOHEXA-2,5-DIEN-1-ONE is unique due to the presence of the benzodiazole moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in scientific research and industry .

Properties

IUPAC Name

2,6-ditert-butyl-4-(1,3-dimethylbenzimidazol-2-ylidene)cyclohexa-2,5-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O/c1-22(2,3)16-13-15(14-17(20(16)26)23(4,5)6)21-24(7)18-11-9-10-12-19(18)25(21)8/h9-14H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPPWAKXWMUSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C2N(C3=CC=CC=C3N2C)C)C=C(C1=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-DI-TERT-BUTYL-4-(1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)CYCLOHEXA-2,5-DIEN-1-ONE
Reactant of Route 2
2,6-DI-TERT-BUTYL-4-(1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)CYCLOHEXA-2,5-DIEN-1-ONE
Reactant of Route 3
2,6-DI-TERT-BUTYL-4-(1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)CYCLOHEXA-2,5-DIEN-1-ONE
Reactant of Route 4
2,6-DI-TERT-BUTYL-4-(1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)CYCLOHEXA-2,5-DIEN-1-ONE
Reactant of Route 5
2,6-DI-TERT-BUTYL-4-(1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)CYCLOHEXA-2,5-DIEN-1-ONE
Reactant of Route 6
2,6-DI-TERT-BUTYL-4-(1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)CYCLOHEXA-2,5-DIEN-1-ONE

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